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Compound of Interest

Compound Name: (S)-Baxdrostat

Cat. No.: B12409782

An In-depth Technical Guide to (S)-Baxdrostat: Chemical Properties and Structure

Introduction

(S)-Baxdrostat, also known by its development codes CIN-107 and RO6836191, is a potent
and highly selective small molecule inhibitor of aldosterone synthase (CYP11B2).[1][2]
Aldosterone synthase is the key enzyme responsible for the final steps in the biosynthesis of
aldosterone, a mineralocorticoid hormone that plays a crucial role in the regulation of blood
pressure through sodium and water retention.[3][4] By selectively targeting this enzyme, (S)-
Baxdrostat effectively reduces aldosterone levels, offering a promising therapeutic approach
for conditions such as resistant hypertension, primary aldosteronism, and chronic kidney
disease.[5][6]

A significant challenge in the development of aldosterone synthase inhibitors has been
achieving selectivity over the closely related enzyme 113-hydroxylase (CYP11B1), which is
essential for cortisol synthesis and shares 93% sequence homology with CYP11B2.[2][7][8]
(S)-Baxdrostat has demonstrated a high degree of selectivity, with over 100-fold greater
potency for CYP11B2 than for CYP11B1 in vitro.[1][7][9] This high selectivity minimizes the risk
of off-target effects related to cortisol suppression, a significant advantage over earlier, less
selective inhibitors.[2] Clinical trials have confirmed that (S)-Baxdrostat produces a dose-
dependent reduction in plasma aldosterone without meaningfully impacting cortisol levels.[2]
[10] This guide provides a detailed overview of the chemical properties, structure, and key
experimental methodologies related to (S)-Baxdrostat.
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Chemical Structure and Properties

(S)-Baxdrostat is the S-enantiomer of Baxdrostat. Its structure is characterized by a
tetrahydroisoquinoline core linked to a dihydroquinolinone moiety.
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Caption: Chemical structure of (S)-Baxdrostat.

Physicochemical Properties

The key physicochemical properties of (S)-Baxdrostat are summarized in the table below,
providing essential data for researchers in drug formulation and development.

Property Value Reference(s)

N-[(8S)-4-(1-methyl-2-0x0-3,4-
dihydroquinolin-6-yl)-5,6,7,8-

IUPAC Name . T
tetrahydroisoquinolin-8-
yl]propanamide

Synonyms (S)-CIN-107, (S)-R06836191 [1][2]

CAS Number 1428652-16-7

Molecular Formula C22H25N302

Molecular Weight 363.45 g/mol

Exact Mass 363.1947 g/mol

C, 72.70%; H, 6.93%; N,

Elemental Analysis
11.56%; O, 8.80%

Half-Life (t%%) ~29 hours

Solubility
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The solubility of (S)-Baxdrostat in various solvents and formulation systems is critical for its
use in in vitro and in vivo studies.

Solvent/Formulation Solubility Reference(s)

DMSO = 90.0 mg/mL (247.6 mM)

10% DMSO + 40% PEG300 +

) = 2.5 mg/mL (6.88 mM)
5% Tween80 + 45% Saline

10% DMSO + 90% (20% SBE-

, : > 2.5 mg/mL (6.88 mM)
B-CD in Saline)

10% DMSO + 90% Corn QOil = 2.5 mg/mL (6.88 mM)

Mechanism of Action: Inhibition of Aldosterone
Synthesis

(S)-Baxdrostat exerts its therapeutic effect by directly inhibiting the enzymatic activity of
aldosterone synthase (CYP11B2). This enzyme is responsible for the final three steps in the
conversion of 11-deoxycorticosterone to aldosterone in the zona glomerulosa of the adrenal
cortex. By blocking this pathway, (S)-Baxdrostat prevents the production of aldosterone, a key

driver of hypertension.
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Caption: Aldosterone synthesis pathway showing inhibition by (S)-Baxdrostat.
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Experimental Protocols

This section details the methodologies for the synthesis of (S)-Baxdrostat and a representative
protocol for evaluating its inhibitory activity.

Chemical Synthesis of (S)-Baxdrostat

The synthesis of (S)-Baxdrostat involves a multi-step process. The following protocol is based
on information disclosed in patent literature.

Step 1: Formation of (S,Z)-N-(4-bromo-6,7-dihydroisoquinolin-8(5H)-ylidene)-2-methylpropane-
2-sulfinamide

Dissolve 4-bromo-6,7-dihydroisoquinolin-8(5H)-one (6.9 mmol) and (S)-tert-butylsulfinamide
(20.7 mmol) in 20 mL of tetrahydrofuran (THF).

e Add ethyl titanate (48.28 mmol) to the solution.

e Heat the reaction mixture to 65°C and stir for 48 hours.

o Cool the mixture to room temperature. Add ethyl acetate and water, and stir for 15 minutes.
e Remove the resulting solid by filtration.

e Separate the organic and aqueous phases of the filtrate.

o Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under
reduced pressure to obtain the crude product, which is used directly in the next step.

Step 2: Suzuki Coupling

o Combine the crude product from Step 1, a suitable boronic acid or ester partner (e.g., 1-
methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one), a
palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., AcOK) in a solvent such as toluene.

o Degas the mixture and stir at an elevated temperature (e.g., 130°C) for several hours until
the reaction is complete.
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« Filter the reaction mixture and concentrate the filtrate.

o Purify the residue using column chromatography to yield the coupled product.
Step 3: Deprotection and Final Amide Formation

o Dissolve the product from Step 2 in a suitable solvent (e.g., dichloromethane).

e Add a strong acid, such as trifluoroacetic acid (TFA), to remove the tert-butylsulfinyl
protecting group. Stir for approximately 1 hour.

» Concentrate the reaction solution under reduced pressure.

e React the resulting amine with propionyl chloride or propionic anhydride in the presence of a
base to form the final propanamide product, (S)-Baxdrostat.

 Purify the final compound using column chromatography.
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Caption: Workflow for the chemical synthesis of (S)-Baxdrostat.
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In Vitro Enzyme Inhibition Assay (Representative
Protocol)

This protocol describes a generalized method for determining the in vitro inhibitory potency
(ICs0) of (S)-Baxdrostat against human CYP11B2 and CYP11BL1 to establish its selectivity.
The specific conditions used in proprietary studies may vary.

Objective: To measure the concentration of (S)-Baxdrostat required to inhibit 50% of the
activity of recombinant human aldosterone synthase (CYP11B2) and 11(3-hydroxylase
(CYP11B1).

Materials:

e Recombinant human CYP11B2 and CYP11B1 enzymes.

e Substrate: 11-deoxycorticosterone for CYP11B2; 11-deoxycortisol for CYP11B1.
e (S)-Baxdrostat stock solution in DMSO.

o Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

» NADPH regenerating system.

¢ 96-well microplates.

LC-MS/MS system for product quantification.
Procedure:

» Prepare serial dilutions of (S)-Baxdrostat in DMSO, and then further dilute into the assay
buffer to achieve final desired concentrations.

» In a 96-well plate, add the assay buffer, the recombinant enzyme (CYP11B2 or CYP11B1),
and the (S)-Baxdrostat dilution (or vehicle control).

e Pre-incubate the mixture at 37°C for 10-15 minutes.

e Initiate the enzymatic reaction by adding the substrate and the NADPH regenerating system.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b12409782?utm_src=pdf-body
https://www.benchchem.com/product/b12409782?utm_src=pdf-body
https://www.benchchem.com/product/b12409782?utm_src=pdf-body
https://www.benchchem.com/product/b12409782?utm_src=pdf-body
https://www.benchchem.com/product/b12409782?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12409782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
Centrifuge the plates to pellet precipitated proteins.

Analyze the supernatant for the amount of product formed (e.g., aldosterone or cortisol)
using a validated LC-MS/MS method.

Calculate the percent inhibition for each concentration of (S)-Baxdrostat relative to the
vehicle control.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data
to a four-parameter logistic equation to determine the 1Cso value.

The selectivity index is calculated as the ratio of ICso (CYP11B1) / ICso (CYP11B2). For
Baxdrostat, this ratio is >100.[9]
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Caption: Experimental workflow for in vitro enzyme inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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